4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid
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Overview
Description
4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid is a heterocyclic compound that features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring through a sulfanyl (thioether) bridge
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been found to be incorporated in many experimental, investigational, and marketed drugs .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through various mechanisms, depending on the specific structure of the compound and the target .
Biochemical Pathways
1,2,4-oxadiazoles are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a broad spectrum of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an amidoxime with a suitable carboxylic acid derivative under dehydrating conditions.
Thioether formation: The 1,2,4-oxadiazole intermediate is then reacted with a thiol or sulfide to introduce the sulfanyl group.
Benzoic acid attachment: The final step involves coupling the thioether intermediate with a benzoic acid derivative, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitrobenzoic acids, halobenzoic acids
Scientific Research Applications
4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-infective agent due to the presence of the 1,2,4-oxadiazole ring, which is known for its antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid
- 4-{[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid
- 3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}propanoic acid
Uniqueness
4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzoic acid moiety provides additional sites for functionalization, making it a versatile scaffold for the development of new compounds with tailored properties .
Properties
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7-12-10(16-13-7)6-17-9-4-2-8(3-5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBNRJMZYYGHKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CSC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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